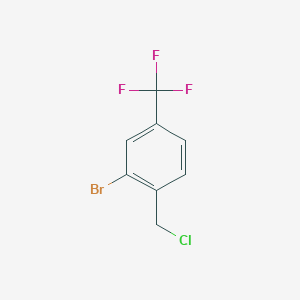

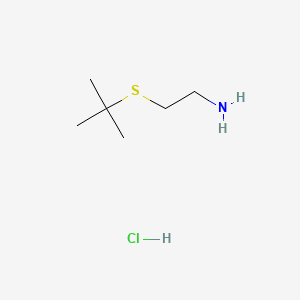

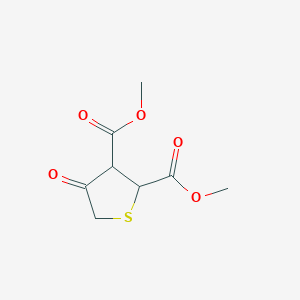

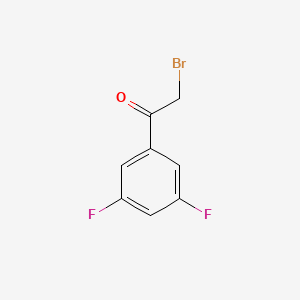

![molecular formula C10H9N5S B1272895 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine CAS No. 712293-71-5](/img/structure/B1272895.png)

2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine is a derivative of triazolothiadiazole, a fused heterocyclic compound that contains multiple nitrogen atoms and a sulfur atom within its ring structure. These types of compounds are known for their potential bioactive properties and are often explored for their pharmaceutical applications.

Synthesis Analysis

The synthesis of related triazolothiadiazole derivatives typically involves the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons. These starting materials are then reacted to form the fused ring system characteristic of triazolothiadiazoles, as described in the synthesis of 3-arylamino-6-phenyl[1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazines . Another method involves the reaction of 4-amino-1,2,4-triazole-5-thiones with methyl 3-chloro-2-oxo-3-phenylpropionate to yield methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylates . Additionally, C-H arylation using acyl thiourea ligands has been applied in the synthesis of 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which could be a relevant method for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolothiadiazole derivatives has been studied using various techniques such as X-ray diffraction, NMR, MS, and IR. For instance, the crystal structure of a similar compound, 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, was determined, revealing a triclinic space group and providing detailed unit cell parameters . This information is crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of triazolothiadiazole derivatives is influenced by the presence of multiple nitrogen atoms, which can participate in various chemical reactions. The fused ring system with bridgehead nitrogen and hydrazine units suggests that these compounds could undergo reactions typical of aromatic amines and heterocyclic sulfides . The specific reactivity of 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine would depend on the substituents present and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolothiadiazole derivatives are determined by their molecular structure. The planarity of the thiazole ring and the conformation of the thiadiazine ring, as observed in related compounds, can affect the compound's stability, solubility, and potential intermolecular interactions . The presence of aromatic rings and heteroatoms within the structure can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are important for drug development.

科学的研究の応用

Potential in Bioorganic and Medicinal Chemistry

Heterocyclic systems incorporating fragments of triazole and thiadiazole are highly regarded in bioorganic and medicinal chemistry. These compounds, including 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine, are considered significant due to their extensive spectrum of biological activities. They have shown promise in various areas including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant applications. The synthesis and structural modification of these heterocyclic systems open up new avenues for molecular design in biological active triazole and thiadiazole derivatives. Additionally, the high selectivity of action, low toxicity, and comparable effects to standard drugs make these compounds valuable in drug design and optimization (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Versatility in Chemical Properties and Applications

The derivatives of 1,2,4-triazole, which are related to 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine, are known for their wide range of applications not only in the pharmaceutical and medicinal fields but also in engineering, metallurgical, and agricultural sectors. Their chemical versatility allows them to be used in optical materials, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors. The broad utility and low toxicity of these derivatives underscore their importance across various industries (Parchenko, 2019).

Potential in Antibacterial and Antifungal Applications

The 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine, have shown potential in antibacterial and antifungal applications. Research indicates that these compounds, due to their unique structure, can act as potent inhibitors against various pathogens including Staphylococcus aureus. The structural properties of these compounds, such as being bioisosteres of amides, esters, and carboxylic acids, contribute significantly to their antibacterial mechanisms, making them promising candidates for developing novel anti-S. aureus agents (Li & Zhang, 2021).

Role in Novel Drug Discovery

The importance of 1,2,4-triazole and 1,3,4-thiadiazole-based compounds in the discovery of novel drugs is notable. These compounds are extensively researched for their potential in treating a wide array of diseases. The ability of these heterocyclic systems to be modified and combined with various molecules, leading to compounds with unique biological profiles, is pivotal in the pursuit of new drug discovery. The high rate of biological activity associated with these derivatives makes them crucial in the development of new medications with desirable biological activities (Ohloblina, 2022).

特性

IUPAC Name |

2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-4-2-3-5-8(7)11/h2-5H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNHSCYSLHVCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387995 |

Source

|

| Record name | AG-G-78842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

CAS RN |

712293-71-5 |

Source

|

| Record name | AG-G-78842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

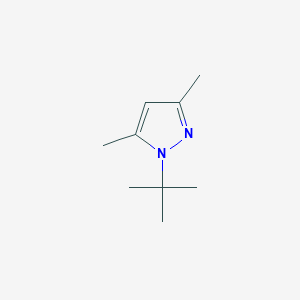

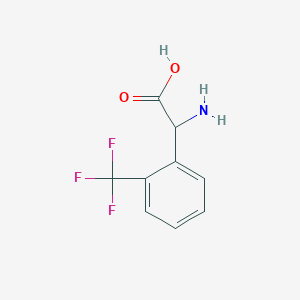

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)